molecular formula C11H14O2 B1265825 4-Butoxybenzaldehyde CAS No. 5736-88-9

4-Butoxybenzaldehyde

Cat. No.: B1265825
CAS No.: 5736-88-9
M. Wt: 178.23 g/mol
InChI Key: XHWMNHADTZZHGI-UHFFFAOYSA-N
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Description

4-Butoxybenzaldehyde, also known as p-butoxybenzaldehyde, is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde where the para position of the benzene ring is substituted with a butoxy group (–O(CH2)3CH3). This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Mechanism of Action

Target of Action

4-Butoxybenzaldehyde, also known as Benzaldehyde, 4-butoxy-, is a chemical compound with the molecular formula C11H14O2 . The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a key role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes.

Mode of Action

This compound acts as an inhibitor of the enzyme tyrosinase . It interacts with the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Melanogenesis is the process by which melanin is produced in melanocytes. By inhibiting tyrosinase, this compound disrupts this pathway, leading to reduced melanin production.

Result of Action

The primary result of the action of this compound is a reduction in melanin production due to the inhibition of tyrosinase . This could potentially lead to a lightening of skin color, making this compound of interest for cosmetic applications.

Biochemical Analysis

Biochemical Properties

4-Butoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of enzyme activities. For instance, it has been evaluated for its ability to inhibit the diphenolase activity of mushroom tyrosinase . This interaction suggests that this compound can bind to the active site of the enzyme, preventing the substrate from accessing it and thus inhibiting the enzyme’s activity. Such properties make it a valuable tool in studying enzyme kinetics and mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly for tyrosinase, by binding to its active site and preventing substrate access . This inhibition can lead to decreased enzyme activity and subsequent changes in cellular processes that depend on the enzyme’s function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybenzaldehyde can be synthesized through the Williamson ether synthesis method. The process involves the reaction of 4-hydroxybenzaldehyde with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 70°C) under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crude product is usually purified through distillation or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-butoxybenzoic acid.

    Reduction: It can be reduced to 4-butoxybenzyl alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.

Major Products:

Scientific Research Applications

4-Butoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

4-Butoxybenzaldehyde can be compared with other similar compounds such as:

    4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a butoxy group.

    4-Fluorobenzaldehyde: Contains a fluorine atom at the para position instead of a butoxy group.

    4-Nitrobenzaldehyde: Contains a nitro group at the para position instead of a butoxy group.

Uniqueness: The presence of the butoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

4-butoxybenzaldehyde
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InChI

InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XHWMNHADTZZHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=O
Source PubChem
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Molecular Formula

C11H14O2
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DSSTOX Substance ID

DTXSID5063992
Record name Benzaldehyde, 4-butoxy-
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Molecular Weight

178.23 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Butoxybenzaldehyde
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CAS No.

5736-88-9
Record name 4-Butoxybenzaldehyde
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Record name 4-Butoxybenzaldehyde
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Record name 4-Butoxybenzaldehyde
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Record name Benzaldehyde, 4-butoxy-
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Record name p-butoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

4-Hydroxybenzaldehyde (3 g, 24.6 mmol) and potassium carbonate (10.2 g, 73.8 mmol) were suspended in N,N-dimethylformamide (60 mL). 1-Bromobutane (3.17 mL, 29.5 mmol) was added to this suspension, and stirred for 17 hours at room temperature. The mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (4.72 g).
Quantity
3 g
Type
reactant
Reaction Step One
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10.2 g
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Quantity
3.17 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Butoxybenzaldehyde was prepared according to the method of Example 1, part a, except using 1-bromobutane instead of benzylbromide and using 4-hydroxybenzaldehyde instead of 4-hydroxyacetophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the butoxy group in 4-butoxybenzaldehyde influence its reactivity in the Knoevenagel reaction compared to benzaldehyde?

A1: [] The presence of the butoxy group at the para position of benzaldehyde leads to decreased reactivity of the carbonyl carbon in the Knoevenagel reaction. This is likely due to the electron-donating nature of the butoxy substituent, which increases electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. This effect was observed in the synthesis of cinnamic acid derivatives where this compound exhibited lower yields compared to benzaldehyde.

Q2: What liquid crystalline properties have been observed in compounds derived from this compound?

A2: [] Asymmetric azomethine-azobenzene intermediates synthesized from this compound and asymmetrically substituted azobenzene diamines exhibited smectic A and nematic phases as observed through Polarized Optical Microscopy (POM). These liquid crystalline properties are attributed to the combination of the rigid azobenzene core and the flexible butoxy chain in the molecular structure.

Q3: How does the presence of a 4-butoxy substituent on benzaldehyde influence the diastereoselectivity of aldol reactions with chlorotitanium enolates?

A3: [] Interestingly, while many aldehydes yield predominantly syn aldol adducts in reactions with chlorotitanium enolates derived from 2′-hydroxypropiophenone, the presence of a 4-butoxy substituent on benzaldehyde leads to a preference for the anti diastereomer. This suggests that the bulky butoxy group influences the transition state of the reaction, favoring a different spatial arrangement of the reacting molecules.

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